

GNE-987 In Vivo Xenograft Model: Application Notes and Protocols

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Compound of Interest

Compound Name: GNE-987

Cat. No.: B2378190

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These application notes provide a comprehensive guide to utilizing the potent and selective BRD4-degrading PROTAC (Proteolysis Targeting Chimera), **GNE-987**, in preclinical in vivo xenograft models. This document outlines detailed experimental protocols for various cancer types, summarizes key anti-tumor efficacy data, and illustrates the underlying mechanism of action through signaling pathway diagrams.

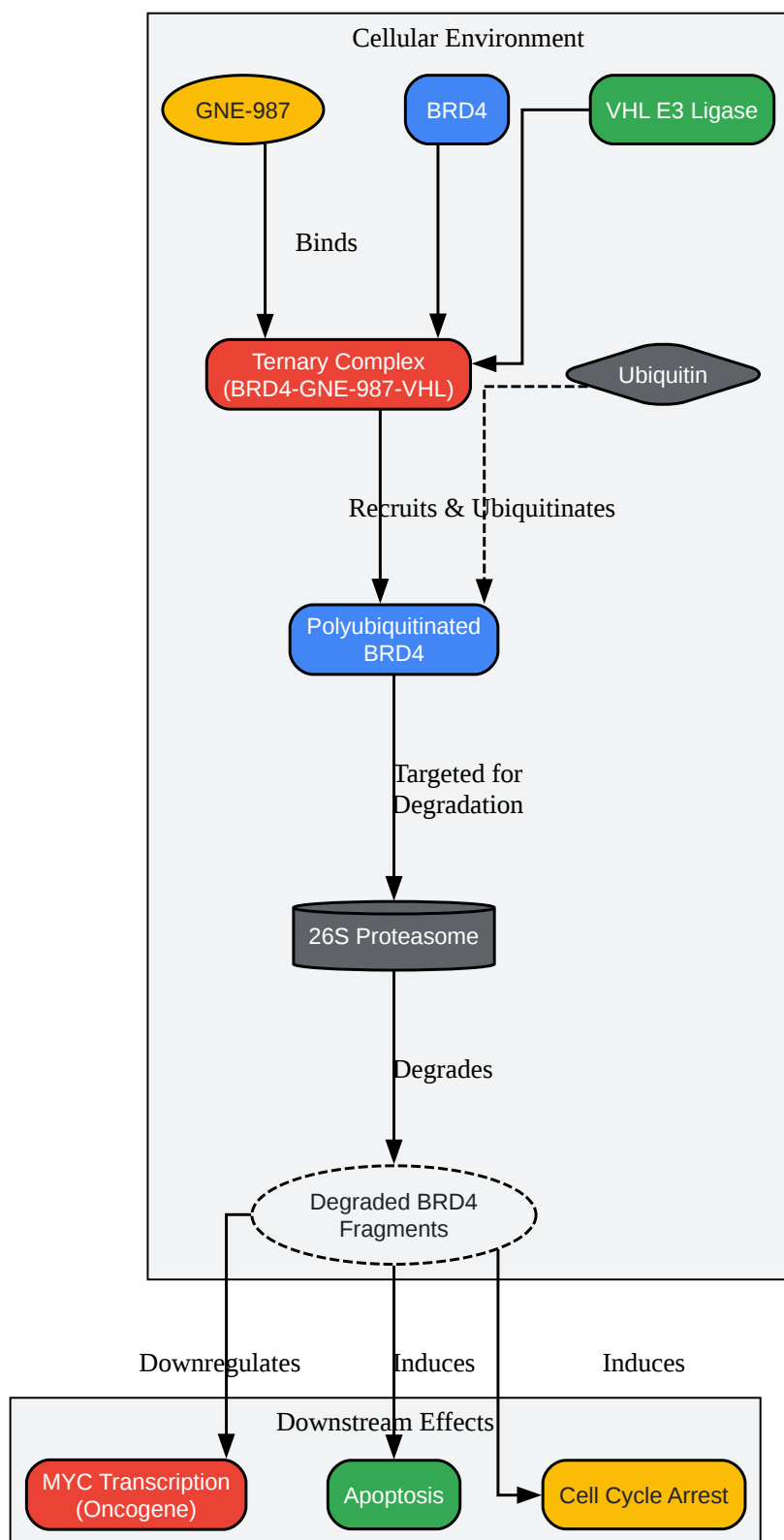
Introduction to GNE-987

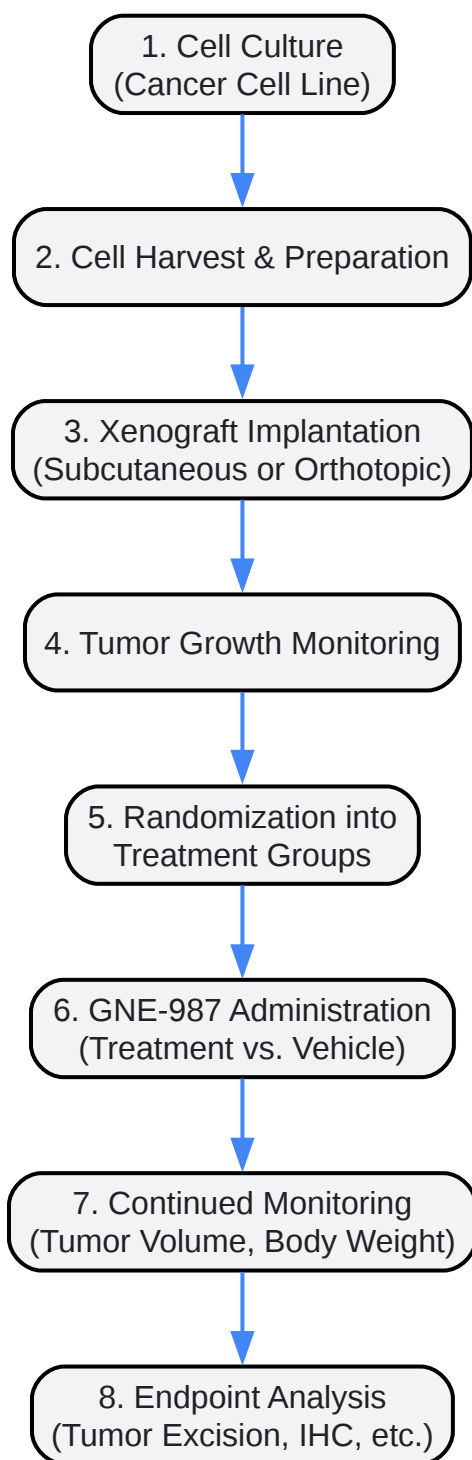
GNE-987 is a heterobifunctional molecule designed to induce the degradation of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. By hijacking the cell's natural protein disposal system, **GNE-987** facilitates the ubiquitination and subsequent proteasomal degradation of BRD4. This targeted protein degradation approach offers a powerful strategy to inhibit the transcriptional activity of oncogenes regulated by BRD4, such as MYC, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated the anti-tumor activity of **GNE-987** in various hematological and solid tumor models.

Mechanism of Action

GNE-987 functions by forming a ternary complex between the BRD4 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the polyubiquitination of BRD4,

marking it for degradation by the 26S proteasome. The removal of BRD4 from chromatin leads to the downregulation of key oncogenic transcriptional programs.





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